Lorazepam acetate
Description
Properties
IUPAC Name |
[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDZMDOLVUBPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951169 | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2848-96-6 | |
| Record name | Lorazepam acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2848-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorazepam acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002848966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2-oxo-2H-1,4-benzodiazepin-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LORAZEPAM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4HA6DWZ18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lorazepam acetate involves several steps. One common method includes the reaction of a ketone base material with glacial acetic acid, potassium acetate, potassium persulfate, and iodine under heating and stirring to obtain an acetoxyl intermediate. This intermediate is then reacted with sodium hydroxide in ethanol, followed by filtration and crystallization using ethanol and ethyl acetate to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentrations, to ensure high yield and purity. The final product is typically crystallized and purified through multiple stages to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Lorazepam acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the acetoxy group, can lead to the formation of different derivatives with varying biological activities
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deacetylated derivatives .
Scientific Research Applications
Lorazepam acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.
Biology: this compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: It is extensively researched for its therapeutic effects in treating anxiety, insomnia, and seizure disorders. Additionally, it is used in studies investigating the pharmacokinetics and pharmacodynamics of benzodiazepines.
Industry: this compound is utilized in the formulation of pharmaceutical products, including oral tablets and injectable solutions .
Mechanism of Action
Lorazepam acetate exerts its effects by binding to benzodiazepine receptors on the GABA-A receptor complex. This binding enhances the effect of GABA, leading to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The primary molecular targets are the GABA-A receptors, which play a crucial role in mediating the anxiolytic, sedative, and anticonvulsant effects of this compound .
Comparison with Similar Compounds
Lorazepam Acetate vs. Oxazepam Acetate
- Structural Differences: Both compounds share a 3-hydroxy group, but this compound has a 2'-chlorine substituent, enhancing its binding affinity to γ-aminobutyric acid (GABA) receptors .
This compound vs. Diazepam
- Metabolism : Diazepam undergoes hepatic oxidation (CYP3A4/5), producing active metabolites like desmethyldiazepam, whereas this compound is directly glucuronidated to an inactive metabolite .
- Clinical Implications : this compound’s lack of active metabolites reduces accumulation risk, making it preferable for patients with hepatic impairment .
This compound vs. Chlordiazepoxide
- Metabolic Pathways : Chlordiazepoxide is metabolized via oxidation, which is impaired by oral contraceptive steroids (OCS), prolonging its half-life. In contrast, OCS enhance this compound’s glucuronidation, accelerating its clearance .
Pharmacokinetic Profiles
| Parameter | This compound | Diazepam | Oxazepam | Chlordiazepoxide |
|---|---|---|---|---|
| Half-life (t₁/₂) | 10–20 hours | 20–50 hours | 4–15 hours | 5–30 hours |
| Metabolism | Glucuronidation | Oxidation | Glucuronidation | Oxidation |
| Protein Binding | 85–90% | 98–99% | 85–90% | 94–97% |
| Active Metabolites | None | Desmethyldiazepam | None | Demoxepam |
| Clearance (ml/min) | 77.5–288.9* | 20–30 | 97.86–251.2* | 13.41–33.22* |
Psychosis-Induced Agitation
Cognitive Effects
Analytical Differentiation
- TLC Identification: this compound’s Rf values (0.53±0.2 in Chloroform:Methanol 9:1; 0.92±0.2 in Ethyl Acetate:Methanol:Ammonia 15:5:0.5) differ from other benzodiazepines, aiding forensic identification .
- FTIR Peaks : Key peaks at 1133 cm⁻¹ (C-O stretch) and 828–830 cm⁻¹ (C-Cl vibration) confirm this compound in adulterated samples .
Drug Interactions
- Valproate : Lorazepam’s clearance decreases when co-administered with valproate due to competition for glucuronidation pathways .
Biological Activity
Lorazepam acetate, a derivative of lorazepam, is widely used in clinical settings for its anxiolytic, sedative, and anticonvulsant properties. Understanding its biological activity is crucial for optimizing therapeutic applications and minimizing adverse effects. This article synthesizes current research findings, including pharmacodynamics, pharmacokinetics, and case studies related to this compound.
This compound functions primarily as a positive allosteric modulator of the GABA-A receptor. This interaction enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability . The compound's action is compartmentalized within various brain regions, influencing anxiety disorders through binding in the amygdala and seizure disorders via effects on the cerebral cortex .
Pharmacokinetics
This compound exhibits several pharmacokinetic properties that influence its clinical use:
- Absorption : Rapidly absorbed with an oral bioavailability of approximately 90%. Peak plasma concentrations occur within 2 hours post-administration .
- Volume of Distribution : Approximately 1.3 L/kg, indicating extensive distribution within the body but limited rapid redistribution in the brain due to its lipophilicity .
- Protein Binding : Highly protein-bound (91±2%), which affects its free concentration in plasma and subsequent activity .
- Metabolism : Primarily metabolized in the liver to an inactive glucuronide form, which is eliminated via the kidneys .
Biological Activity Data Table
The following table summarizes key biological activities and pharmacological effects of this compound:
Case Studies and Research Findings
- Adverse Events Study : A recent study analyzed data from the FDA Adverse Event Reporting System (FAERS) and found that lorazepam is linked to significant adverse events such as drug abuse, delirium, and psychotic disorders. The study emphasizes the need for careful monitoring when prescribing this compound .
- Cancer Research Implications : Research has shown that lorazepam can stimulate IL-6 production in pancreatic cancer models, suggesting that its use may have implications for cancer patients by modifying the tumor microenvironment. This highlights a potential risk when prescribing benzodiazepines in oncology settings .
- Enantioselective Hydrolysis Study : An investigation into the hydrolysis rates of racemic this compound indicated significant differences between enantiomers. The (R)-enantiomer was hydrolyzed more rapidly than the (S)-enantiomer in human liver microsomes, suggesting that metabolic pathways may differ based on molecular structure .
Q & A
Basic Research Questions
Q. How to prepare a standard solution of Lorazepam acetate for analytical purposes?
- Methodological Answer: Dissolve 1.5 mg of Lorazepam standard in 1 mL of ethyl acetate (solvent choice depends on compatibility with downstream analytical methods). Ensure complete dissolution by vortexing and centrifugation to settle undissolved particles. Validate concentration using UV-Vis spectroscopy (e.g., at 230–240 nm) or HPLC . For impurity analysis, prepare reference standards (e.g., Lorazepam-related compounds) in solvents like acetone or acetonitrile, adhering to pharmacopeial guidelines .
Q. What chromatographic methods are recommended for identifying this compound and its related compounds?
- Methodological Answer:
- TLC: Use solvent systems like chloroform:dioxane:glacial acetic acid (91:5:4) or ethyl acetate:methanol:ammonia (15:5:0.5). Visualize spots via sulfuric acid spray followed by sodium nitrite and naphthylenediamine dihydrochloride for diazotization, yielding purple bands. Compare Rf values (e.g., 0.53±0.2 for Lorazepam in chloroform:methanol 9:1) against reference standards .
- HPLC: Utilize a Wakosil C18 column (150 mm × 4.6 mm, 5 µm) with mobile phase 0.1M ammonium acetate (pH 6.0)-acetonitrile-methanol (1:1:1). Monitor at 254 nm for baseline separation of Lorazepam and impurities (e.g., related compound B at retention time ~5.5 min) .
Q. How to quantify impurities in this compound using pharmacopeial standards?
- Methodological Answer: Inject test and standard solutions into HPLC and calculate impurity percentages using relative response factors (RRF). For example, RRF for Lorazepam-related compound B is 5.5%. Acceptability criteria: ≤0.01% for individual impurities (e.g., 2-amino-2’,5-dichlorobenzophenone) . Validate methods via spike-and-recovery experiments with pharmacopeial reference materials (e.g., USP Lorazepam Related Compound B RS) .
Q. What are the key spectroscopic characteristics (e.g., FTIR) for confirming this compound identity?
- Methodological Answer: Match principal FTIR peaks between samples and standards:
- 1133 cm⁻¹ (C-O stretching in acetate group)
- 828–830 cm⁻¹ (C-Cl aromatic bending)
Use KBr pellets for inert background and ensure ≥90% peak alignment .
Q. How to ensure the stability of this compound in experimental solutions?
- Methodological Answer: Store solutions in amber vials at 2–8°C to prevent photodegradation. Monitor stability via repeated HPLC analysis over 24–72 hours. Acetonitrile or methanol as solvents enhances stability compared to aqueous buffers .
Advanced Research Questions
Q. How to resolve discrepancies in chromatographic data (e.g., Rf values) when analyzing this compound?
- Methodological Answer: Calibrate TLC/HPLC systems using freshly prepared reference standards. If Rf values deviate (e.g., 0.53 vs. 0.92 in different solvent systems), adjust mobile phase polarity (e.g., increase methanol for higher Rf) or validate with FTIR/NMR to confirm compound identity .
Q. What methodologies are employed to study stereoselective allosteric interactions of this compound with human serum albumin (HSA)?
- Methodological Answer: Use equilibrium dialysis or Sepharose-immobilized HSA to assess binding. Co-incubate with enantiomers like (+)-(S)-ibuprofen to observe enhanced binding (e.g., 2-fold increase in (S)-Lorazepam acetate binding affinity). Monitor cooperative effects via fluorescence quenching or circular dichroism .
Q. How to validate an HPLC method for this compound in the presence of multiple related compounds?
- Methodological Answer: Perform specificity testing by spiking impurities (e.g., related compounds A–E) into Lorazepam solutions. Assess parameters:
- Linearity: R² ≥0.999 over 50–150% of target concentration.
- Precision: ≤2% RSD for retention time and peak area.
- LOD/LOQ: ≤0.1 µg/mL for impurities like compound B .
Q. What experimental designs are used to assess the pharmacological effects of this compound on observational threat learning?
- Methodological Answer: Conduct double-blind, placebo-controlled trials with 1 mg Lorazepam administered 120 minutes pre-testing. Use rmANOVAs to compare skin conductance response (SCR) and subjective ratings between CS+ (threat) and CS− (neutral) stimuli. Control for sedation via side-effect monitoring .
Q. How to address variability in impurity quantification when applying pharmacopeial guidelines for this compound?
- Methodological Answer: Implement system suitability tests (SST) before each HPLC run:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
